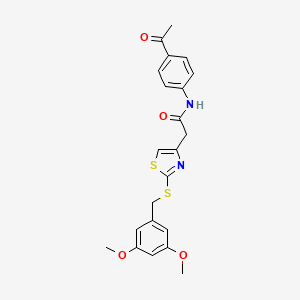

N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar complex acetamide derivatives often involves carbodiimide condensation catalysis, a method that can be applied to synthesize a wide range of acetamide compounds efficiently (Yu et al., 2014). This approach typically results in compounds with specific structural features, identified through IR, 1H NMR, and elemental analyses, with the structure of intermediate compounds further confirmed by single-crystal X-ray diffraction.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be intricate, with their analysis often requiring advanced techniques. For example, the structure of related compounds has been elucidated using X-ray crystallography, revealing detailed information about their molecular configuration (Boechat et al., 2011). These studies provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions.

Chemical Reactions and Properties

Acetamide derivatives engage in various chemical reactions, reflecting their reactive functional groups. For instance, the 3,4-dimethoxybenzyl group has been utilized as an N-protecting group, which can be smoothly eliminated, indicating its potential reactivity and usefulness in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting points, and boiling points, are determined by their molecular structure. The presence of substituents like dimethoxybenzyl groups can significantly affect these properties, influencing the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific transformations, are pivotal for the application of acetamide derivatives in synthesis. Studies have shown that compounds with a dimethoxybenzyl moiety can act as versatile reagents for generating N-alkylacetamides, demonstrating the chemical versatility of these molecules (Sakai et al., 2022).

Wissenschaftliche Forschungsanwendungen

Thiophene Analogs and Carcinogenicity

Thiophene analogs of carcinogenic compounds like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. This research might offer insight into the structural activity relationship and potential safety evaluation of related compounds, including thiazolyl derivatives like the one (Ashby et al., 1978).

Photosensitive Protecting Groups

The application of photosensitive protecting groups in synthetic chemistry, including groups like 3,5-dimethoxybenzyl, shows promise for future developments. This review might offer insights into the synthetic utility of compounds with similar protecting groups or functional moieties (Amit et al., 1974).

Phytochemical Constituents and Bioactivities

Research on the Syzygium genus indicates that different parts of these plants are rich in phytochemical constituents such as flavonoids, terpenoids, and phenolics. This review suggests potential for natural products research and the development of lead compounds from these bioactive constituents (Aung et al., 2020).

Advanced Oxidation Processes for Organic Pollutants

A comprehensive review on the degradation of acetaminophen, a well-known pharmaceutical, by advanced oxidation processes (AOPs) discusses various by-products and their biotoxicity, offering insights into environmental remediation and the safety profile of related organic compounds (Qutob et al., 2022).

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-14(25)16-4-6-17(7-5-16)23-21(26)10-18-13-30-22(24-18)29-12-15-8-19(27-2)11-20(9-15)28-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRAMPFUWJLPOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)

![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)

![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)

![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)

![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)

![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)